3-(1,3-benzodioxol-5-yl)-N-[2-(trifluoromethyl)phenyl]acrylamide
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Overview
Description
3-(1,3-benzodioxol-5-yl)-N-[2-(trifluoromethyl)phenyl]acrylamide is a useful research compound. Its molecular formula is C17H12F3NO3 and its molecular weight is 335.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 335.07692773 g/mol and the complexity rating of the compound is 480. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry and Biological Activity
- Compounds similar to 3-(1,3-benzodioxol-5-yl)-N-[2-(trifluoromethyl)phenyl]acrylamide, particularly those with benzimidazole and imidazole frameworks, have been synthesized and found to be potent inhibitors of human histone deacetylases. These compounds demonstrate significant biological activity, including in vitro and in vivo hyperacetylation of histones H3 and H4, induction of p21(waf), and efficacy in human tumor xenograft models, suggesting potential applications in cancer therapy (Bressi et al., 2010).
Polymer Science and Material Engineering
- In polymer science, acrylamide derivatives have been utilized for controlled radical polymerization via reversible addition−fragmentation chain transfer (RAFT) polymerization. This approach enables the synthesis of polymers with controlled molecular weight, low polydispersity, and enhanced isotacticity, which are critical for designing specific polymer architectures for diverse applications (Mori, Sutoh, & Endo, 2005).
- Supramolecular polymer complexes derived from similar acrylamide compounds have been studied for their potential in creating biologically active monomers. These complexes are characterized using various analytical techniques, suggesting applications in the development of new materials with specific biological functions (El-Sonbati, Diab, Morgan, & Balboula, 2018).
- Acrylamide derivatives have also been incorporated into macroporous silica for the creation of chiral stationary phases (CSPs) for chromatography, highlighting their application in separation sciences and chiral resolution of compounds (Tian et al., 2010).
Optoelectronic and Sensing Applications
- Research into acrylamide derivatives has extended to the field of optoelectronics, where such compounds have been explored for their nonlinear optical limiting properties. This research suggests their potential use in protecting human eyes and optical sensors, as well as in stabilizing light sources in optical communications (Anandan et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3NO3/c18-17(19,20)12-3-1-2-4-13(12)21-16(22)8-6-11-5-7-14-15(9-11)24-10-23-14/h1-9H,10H2,(H,21,22)/b8-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSDLEBCNDPLKV-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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